(Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
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Overview
Description
(Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a complex organic compound that features a thiazolidinone core, a nicotinamide moiety, and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Nicotinamide Moiety: This step involves the coupling of the nicotinamide group to the thiazolidinone core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazolidinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the thiazolidinone core.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives.
Biology
In biological research, (Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with a thiazolidinone core, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside, which play crucial roles in cellular metabolism.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde, which are used in various chemical syntheses.
Uniqueness
What sets (Z)-N-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N4O2S2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2S2/c1-18-7-3-5-11(18)8-12-14(21)19(15(22)23-12)17-13(20)10-4-2-6-16-9-10/h2-9H,1H3,(H,17,20)/b12-8- |
InChI Key |
PBDRDPPQOGLVDK-WQLSENKSSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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